Anticancer agent 118
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 118 is an N-acylated ciprofloxacin derivative that exhibits significant antibacterial efficacy against Gram-positive strains and antiproliferative effects on prostate PC3 cells . This compound is a potential candidate for antitumor research due to its dual antibacterial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 118 involves the acylation of ciprofloxacin. The reaction typically requires the use of acylating agents under controlled conditions to ensure the formation of the desired N-acylated product . The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The production process is designed to be cost-effective while maintaining the efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 118 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Anticancer agent 118 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying acylation reactions and the synthesis of N-acylated derivatives.
Industry: Utilized in the development of new antibacterial and anticancer drugs.
Mechanism of Action
The mechanism of action of Anticancer agent 118 involves its interaction with specific molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication and cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP).
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: The parent compound from which Anticancer agent 118 is derived. It primarily exhibits antibacterial activity.
Irinotecan and Topotecan: These are camptothecin analogs used in cancer treatment.
Uniqueness
This compound is unique due to its dual antibacterial and anticancer properties, making it a versatile compound for research and therapeutic applications. Unlike other similar compounds, it exhibits high activity against both bacterial strains and cancer cells, providing a broader spectrum of efficacy .
Properties
Molecular Formula |
C19H19ClFN3O4 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
7-[4-(2-chloroacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H19ClFN3O4/c20-9-17(25)23-5-3-22(4-6-23)16-8-15-12(7-14(16)21)18(26)13(19(27)28)10-24(15)11-1-2-11/h7-8,10-11H,1-6,9H2,(H,27,28) |
InChI Key |
AGTFKGLDCMHYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=O)CCl)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.